3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
Description
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione (hydantoin) core, characterized by a para-aminophenylmethyl substituent at the 3-position. The compound’s molecular formula is inferred as C₁₀H₁₀N₃O₂ based on analogous structures .
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSGUYOKGSMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of primary amines with aldehydes and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method allows for the efficient formation of the desired imidazolidine-2,4-dione derivatives.
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement processes. Companies like ChemScene and Sigma-Aldrich provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related imidazolidine-2,4-dione derivatives, their substituents, activities, and physicochemical properties:
Pharmacological and Functional Insights
Antidiabetic Activity
The hydroxymethyl-methoxyphenyl derivative (C₁₁H₁₂N₂O₄) demonstrated potent antidiabetic activity, with its crystal structure aiding in structure-activity relationship (SAR) studies . The methoxy group likely enhances lipophilicity, while the hydroxymethyl may contribute to hydrogen bonding.
Receptor Antagonism
S6821 and S7958 (Senomyx) are complex derivatives acting as bitter taste receptor antagonists. Their pyrazolyl and isoxazolyl groups create steric bulk, enabling selective binding to hTAS2R8 . The target compound’s simpler structure lacks these features but may serve as a precursor for developing selective receptor modulators.
Antiarrhythmic Activity
Aminoalkyl derivatives, such as compound 12 (C₂₅H₃₁N₅O₃), showed prophylactic antiarrhythmic effects via α₁-adrenoreceptor binding . The target compound’s 4-aminophenyl group could similarly interact with adrenergic receptors, though positional isomerism (para vs. meta) may alter affinity.
Biological Activity
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its bicyclic structure, which includes an imidazolidine ring fused with a phenyl group substituted by an amino group. The molecular formula is , with a molecular weight of approximately 205.22 g/mol. Its potential therapeutic applications have garnered significant attention in recent research.
The synthesis of this compound typically involves the reaction of 4-aminobenzylamine with glyoxylic acid or its derivatives. The process can be optimized by controlling reaction conditions such as temperature and pH, often utilizing solvents like ethanol or methanol to enhance yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.22 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Varies with solvent choice |
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Research indicates that this compound may inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
The mechanism of action involves the compound's interaction with specific biological targets, likely through enzyme inhibition or receptor modulation. For instance, it has been noted that compounds in the imidazolidine class can interact with lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell signaling pathways . This interaction suggests potential applications in treating autoimmune diseases as well.
Case Studies
- Antiproliferative Effects : A study investigating the effects of various imidazolidine derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics.
- Inhibition of LYP : Another research focused on the design and synthesis of imidazolidine derivatives as LYP inhibitors showed that certain analogs displayed competitive inhibition with low micromolar IC50 values (e.g., IC50 = 2.85 - 6.95 μM) against LYP, indicating potential for therapeutic applications in autoimmune conditions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds within the hydantoin class.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | LYP Inhibition | Other Activities |
|---|---|---|---|
| This compound | Significant | Moderate | Antimicrobial |
| Other Imidazolidine Derivatives | Variable | Low to Moderate | Antiviral |
| Thiazolidinones | Moderate | High | Antidiabetic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
